molecular formula C9H7F3N2O2 B12358852 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one

Katalognummer: B12358852
Molekulargewicht: 232.16 g/mol
InChI-Schlüssel: ZNUBMLYAOAXWDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with an appropriate nitrile oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxadiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of palladium-catalyzed cross-coupling reactions is also common in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products

Wissenschaftliche Forschungsanwendungen

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Trifluoromethyl)phenylacetic acid methyl ester
  • 1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
  • 3-(Trifluoromethyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one stands out due to its unique oxadiazolidinone ring structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H7F3N2O2

Molekulargewicht

232.16 g/mol

IUPAC-Name

3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7-13-8(15)16-14-7/h1-4,7,14H,(H,13,15)

InChI-Schlüssel

ZNUBMLYAOAXWDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2NC(=O)ON2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.